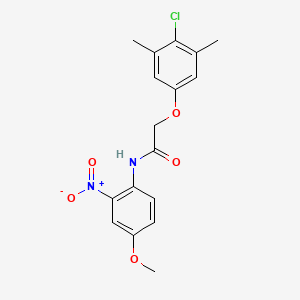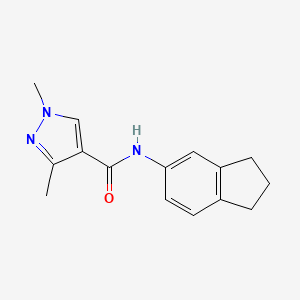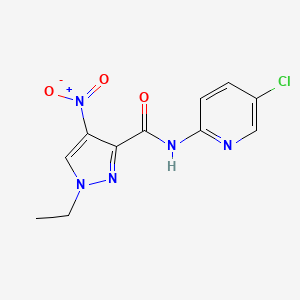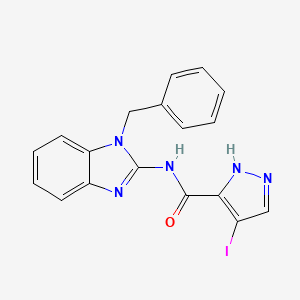
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-dimethylphenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and 4-methoxy-2-nitroaniline.
Formation of Intermediate: The phenol is reacted with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.
Coupling Reaction: The intermediate is then coupled with 4-methoxy-2-nitroaniline under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-efficiency catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymers: Use in the synthesis of specialized polymers.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and nitro groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10-6-13(7-11(2)17(10)18)25-9-16(21)19-14-5-4-12(24-3)8-15(14)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBZAVYEUYFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenoxy)methyl]-N-cyclopropylbenzamide](/img/structure/B4341439.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)benzamide](/img/structure/B4341442.png)
![5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-N~2~-(2-FLUOROBENZYL)-2-FURAMIDE](/img/structure/B4341458.png)
![N-[4-(aminosulfonyl)benzyl]-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B4341465.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4341470.png)
![N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B4341475.png)
![1-ethyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B4341484.png)
![N~1~-(4-METHYL-3-NITROPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B4341491.png)


![{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4341503.png)
![methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4341509.png)
![4-CHLORO-1,5-DIMETHYL-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4341515.png)

